2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid
Description
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid is a heterocyclic carboxylic acid derivative featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5 and an acetamidoacetic acid side chain. This compound belongs to the oxazole family, which is notable for its applications in medicinal chemistry, agrochemicals, and materials science due to its electron-rich aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazole-4-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-4-5(2-9-13-4)7(12)8-3-6(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYRDMBLJXBKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of various chemical products and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid and related compounds:
Structural and Functional Analysis
Core Heterocycle Modifications
- Oxazole vs. Dihydro-oxazole : The target compound’s fully aromatic oxazole ring (resonance-stabilized) contrasts with the dihydro-oxazole in 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid , which exhibits reduced aromaticity but increased electrophilicity at the ketone position .
Side Chain Variations
- Amide vs. Thioether : The formamido group in the target compound enables hydrogen bonding, critical for interactions with enzymes or receptors, whereas the thioether in {[(3,5-dimethylisoxazol-4-yl)methyl]thio}acetic acid introduces sulfur-based nucleophilicity and redox activity .
- Chain Length: Replacement of acetic acid with propanoic acid (2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid) alters solubility and steric bulk, influencing pharmacokinetic properties .
Biological Activity
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C6H7N3O3
- Molecular Weight : 171.14 g/mol
- CAS Number : 143469-00-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The oxazole ring is known to exhibit significant interactions with enzymes and receptors, influencing metabolic pathways.
Pharmacological Effects
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Anti-inflammatory Activity :
- Several studies have indicated that compounds containing oxazole moieties can exhibit anti-inflammatory properties. This activity may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
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Antimicrobial Properties :
- Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is likely related to disruption of bacterial cell wall synthesis or interference with metabolic processes.
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Cytotoxicity :
- In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The cytotoxicity is hypothesized to occur through apoptosis induction, although further research is needed to elucidate the exact pathways involved.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Anti-inflammatory effects in animal models | Demonstrated significant reduction in edema and inflammatory markers after administration of the compound. |
| Study 2 : Antimicrobial efficacy | Showed inhibition of growth in Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) values reported between 50–100 µg/mL. |
| Study 3 : Cytotoxicity in cancer cell lines | Reported IC50 values ranging from 20–50 µM in various cancer cell lines, indicating potential for further development as an anticancer agent. |
Safety and Toxicology
While the compound shows promise in various biological activities, safety assessments are crucial. Toxicological studies indicate that it may cause skin and eye irritation upon exposure. Long-term effects remain largely uncharacterized, necessitating comprehensive studies to evaluate chronic toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
